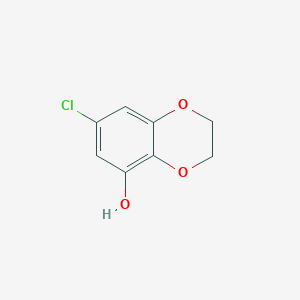
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
概要
説明
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol, also known as 4-fluorophenylethanol (4-FPE), is a synthetic compound belonging to the class of organic compounds known as phenylethanols. 4-FPE is a colorless liquid with a sweet, floral odor and is used in a variety of applications, including as a solvent, flavoring agent, and pharmaceutical intermediate. In addition, 4-FPE has been the subject of numerous scientific studies due to its potential biological and pharmacological activity.
科学的研究の応用
4-FPE has been the subject of numerous scientific studies due to its potential biological and pharmacological activity. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been used in studies of its effects on the immune system, cardiovascular system, and neurological system. In addition, 4-FPE has been studied for its potential use as an anti-cancer agent, and has been found to inhibit the growth of several different types of cancer cells.
作用機序
The exact mechanism of action of 4-FPE is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 4-FPE has been shown to interact with a variety of other enzymes, including phospholipase A2, lipoxygenase, and cytochrome P450.
Biochemical and Physiological Effects
4-FPE has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to possess anti-bacterial and anti-fungal properties. In addition, it has been found to inhibit the growth of several different types of cancer cells. In humans, 4-FPE has been found to be well tolerated, with no significant adverse effects observed at the doses tested.
実験室実験の利点と制限
The use of 4-FPE in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it has a wide range of potential applications and can be used in a variety of experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and therefore may not be suitable for some types of experiments. In addition, it has not been extensively studied and its exact mechanism of action is not yet fully understood.
将来の方向性
Given the potential biological and pharmacological activity of 4-FPE, there are several potential future directions for research. These include further studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential use as an anti-cancer agent. In addition, further research into its mechanism of action and potential therapeutic applications is needed. Finally, further studies of its biochemical and physiological effects in humans are necessary in order to better understand its safety and efficacy.
特性
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-(Trifluoromethyl)-4-fluorobenzenemethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)











